(7S,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride
Description
Structural Classification and Nomenclature
This compound represents a highly specialized member of the diketopiperazine family, characterized by its unique bicyclic architecture and specific stereochemical configuration. The compound's molecular formula C₇H₁₂ClN₃O₂ indicates a relatively compact structure with a molecular weight of 205.64 grams per mole, incorporating three nitrogen atoms, two oxygen atoms, and seven carbon atoms in addition to the chloride ion from the hydrochloride salt formation. The International Union of Pure and Applied Chemistry systematic nomenclature reflects the compound's complex structural hierarchy, beginning with the pyrrolo[1,2-a]pyrazine core system and specifying the hexahydro saturation state, the amino substituent at position 7, and the dione functionality at positions 1 and 4.
The structural classification places this compound within the broader category of fused bicyclic heterocycles, specifically those containing nitrogen heteroatoms in both ring systems. The pyrrolo[1,2-a]pyrazine framework represents a bridged bicyclic arrangement where the pyrrole and pyrazine rings share two adjacent carbon atoms, creating a rigid molecular scaffold. This fused ring system differs significantly from spiro bicyclic compounds, which share only a single carbon atom, and from simple bridged systems where the bridgehead carbons are separated by additional bridging atoms.
Table 1: Structural and Physical Properties of this compound
The nomenclature system employed for this compound follows established conventions for heterocyclic chemistry, where the pyrrolo designation indicates a five-membered ring containing nitrogen, and the pyrazine component represents a six-membered diazine ring. The numerical descriptor [1,2-a] specifies the fusion pattern between these two heterocyclic systems, indicating that the nitrogen atom at position 1 of the pyrrole ring is bonded to carbon atom 2 of the pyrazine ring. The hexahydro prefix denotes complete saturation of the bicyclic system, while the 1,4-dione suffix identifies the presence of two carbonyl groups at the specified positions.
The stereochemical descriptors (7S,8aS) provide critical information about the three-dimensional arrangement of atoms around the two chiral centers present in the molecule. This notation follows the Cahn-Ingold-Prelog priority rules, where S indicates a counterclockwise arrangement of substituents when viewed from a specific orientation, while the numerical designators 7 and 8a correspond to the carbon atoms bearing the chiral centers. The precise stereochemical configuration significantly influences the compound's conformational preferences and potential intermolecular interactions.
Historical Context of Diketopiperazine Derivatives in Chemical Research
The historical development of diketopiperazine research represents one of the most enduring areas of investigation in heterocyclic chemistry, with origins tracing back to the late nineteenth century. The initial discovery of diketopiperazines occurred in 1880, followed by systematic studies conducted by Emil Fischer, who laid the foundational understanding of these cyclic dipeptide structures. These early investigations were primarily focused on understanding the chemical behavior of amino acid derivatives and their cyclization patterns, with particular attention to the formation of six-membered rings containing two amide linkages.
Throughout the early twentieth century, diketopiperazines were largely considered chemical curiosities or degradation products of larger peptide systems. This perspective began to shift significantly during the 1960s and 1970s when researchers recognized the widespread occurrence of these compounds in natural systems. The realization that diketopiperazines represented legitimate metabolic intermediates rather than mere artifacts marked a fundamental turning point in the field. During this period, scientists began documenting the presence of diketopiperazines in bacterial cultures, fungal metabolites, and various marine organisms.
The development of sophisticated analytical techniques during the latter half of the twentieth century enabled researchers to identify increasingly complex diketopiperazine structures. X-ray crystallography played a particularly important role in elucidating the three-dimensional structures of these compounds, with 2,5-diketopiperazine becoming the first compound containing a peptide bond to be characterized by this method in 1938. This achievement provided crucial insights into the conformational preferences and intermolecular packing arrangements of diketopiperazine derivatives.
Table 2: Major Historical Milestones in Diketopiperazine Research
The recognition of biological activity associated with diketopiperazine derivatives emerged prominently during the 1980s and 1990s. Researchers discovered that these compounds exhibited diverse biological properties, including antimicrobial activity against bacteria and fungi, antiviral effects, and antitumor capabilities. The molecule glionitrin, for instance, demonstrated remarkable effectiveness against methicillin-resistant Staphylococcus aureus and showed activity against multiple human cancer cell lines. These findings sparked intensive research efforts aimed at understanding the structure-activity relationships governing diketopiperazine bioactivity.
The contemporary period of diketopiperazine research has been characterized by sophisticated approaches to synthetic methodology and mechanistic understanding. Modern synthetic strategies have moved beyond simple thermal cyclization methods to employ more controlled approaches using dipeptide ester intermediates. The development of mixed carbonic acid anhydride coupling methods has enabled researchers to prepare diketopiperazines with greater efficiency and stereochemical control. These advances have been particularly important for the synthesis of isotopically labeled compounds for mechanistic studies and biological investigations.
Current research efforts in the diketopiperazine field have expanded to encompass applications in drug discovery, materials science, and biochemical tool development. The recognition that diketopiperazines can serve as privileged scaffolds for pharmaceutical development has led to numerous clinical trials and approved medications. Examples include tadalafil for erectile dysfunction, retosiban for preterm labor, and experimental cancer treatments such as plinabulin. These successful applications have validated the historical trajectory of diketopiperazine research and established these compounds as valuable synthetic targets.
Significance of Stereochemical Configuration in Bicyclic Heterocycles
The stereochemical configuration of bicyclic heterocycles, particularly those containing multiple chiral centers, plays a fundamental role in determining their chemical and biological properties. In the case of this compound, the presence of two defined stereocenters creates a rigid three-dimensional architecture that significantly influences the compound's conformational behavior and intermolecular interactions. The importance of stereochemical precision in such systems cannot be overstated, as even minor configurational changes can lead to dramatically different properties and biological activities.
The theoretical framework for understanding stereochemical effects in bicyclic systems draws upon principles of conformational analysis and ring strain theory. Bicyclic compounds, particularly those with fused ring systems, exhibit restricted conformational flexibility compared to their monocyclic counterparts. This reduced flexibility arises from the constraints imposed by the bridging connections between rings, which limit the available conformational space and create preferred three-dimensional arrangements. In the specific case of pyrrolo[1,2-a]pyrazine derivatives, the fusion pattern creates a relatively rigid scaffold that locks the molecule into a well-defined spatial arrangement.
Table 3: Stereochemical Factors Influencing Bicyclic Heterocycle Properties
The computational approaches to stereochemical analysis have revealed important insights into the behavior of small heterocyclic rings. Modern density functional theory calculations, particularly those employing the B3LYP/6-31G* level of theory, have proven effective for analyzing the geometric properties of bicyclic heterocycles. These computational studies have demonstrated that force field methods, while useful for initial structure prediction, may not provide sufficient accuracy for detailed stereochemical analysis of strained ring systems. The validation of computational predictions through experimental methods remains crucial for establishing reliable structure-property relationships.
The practical implications of stereochemical configuration in bicyclic heterocycles extend beyond basic structural considerations to encompass synthetic accessibility and biological activity. Research has shown that the stereochemical arrangement of substituents can dramatically influence the outcome of chemical transformations, particularly those involving cycloaddition reactions and ring-forming processes. In the context of diketopiperazine derivatives, studies have revealed that specific stereochemical configurations can enhance biological activity while others may lead to reduced potency or altered selectivity profiles.
The relationship between stereochemistry and biological activity in diketopiperazine systems has been extensively documented. Natural diketopiperazines containing proline residues are significantly overrepresented among biologically active compounds, suggesting that the conformational constraints imposed by proline cyclization contribute to enhanced bioactivity. Furthermore, there appears to be a stereochemical bias in biological activity, with certain configurations displaying stronger antimicrobial capabilities than their enantiomers. These observations highlight the critical importance of stereochemical control in the design and synthesis of bioactive diketopiperazine derivatives.
The analytical challenges associated with stereochemical assignment in bicyclic heterocycles have driven the development of sophisticated characterization methods. Nuclear magnetic resonance spectroscopy, particularly the analysis of coupling constants and chemical shift patterns, has proven invaluable for determining stereochemical configurations. X-ray crystallography remains the gold standard for absolute configuration determination, though computational methods are increasingly being employed as complementary tools for stereochemical analysis. The integration of multiple analytical approaches has become essential for reliable stereochemical characterization of complex bicyclic systems.
Properties
IUPAC Name |
(7S,8aS)-7-amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c8-4-1-5-7(12)9-2-6(11)10(5)3-4;/h4-5H,1-3,8H2,(H,9,12);1H/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWBGMFCTRXQJX-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NCC2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN2[C@@H]1C(=O)NCC2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Dipeptide Precursors
- The core hexahydropyrrolo[1,2-a]pyrazine ring system is formed by intramolecular cyclization (lactamization) of linear dipeptides composed of appropriate amino acid derivatives. For example, coupling amino acids such as proline and alanine derivatives under peptide coupling conditions (e.g., using EDCI/HOBt) followed by cyclization under acidic or thermal conditions yields the bicyclic diketopiperazine structure.
- Stereochemical control at the 7S and 8aS centers is achieved through the use of chiral amino acid starting materials or enantioselective catalysis during coupling and cyclization steps.
Introduction of the Amino Group
- The amino substituent at the 7-position is introduced either by nucleophilic substitution on an appropriate precursor or via reductive amination strategies.
- Reaction conditions typically involve mild bases or reductants such as sodium borohydride to ensure selective functionalization without compromising the bicyclic core.
Formation of the Hydrochloride Salt
- The free amine compound is converted into its hydrochloride salt by treatment with hydrochloric acid in anhydrous solvents (e.g., ether or dichloromethane).
- This step enhances the compound’s stability, crystallinity, and solubility, facilitating purification and handling.
Industrial Production Considerations
- Industrial synthesis optimizes the above routes for scalability, yield, and cost-effectiveness.
- Continuous flow chemistry techniques are employed to improve reaction control, heat transfer, and reaction times.
- Purification is often achieved by crystallization or chromatographic methods to ensure high purity of the hydrochloride salt.
- Automation and process intensification strategies help maintain stereochemical integrity and reproducibility.
Reaction Types and Reagents
| Reaction Type | Common Reagents | Purpose/Outcome |
|---|---|---|
| Cyclization | EDCI/HOBt, acidic or thermal conditions | Formation of bicyclic diketopiperazine core |
| Nucleophilic Substitution | Amines, thiols under basic conditions | Introduction of amino or other substituents |
| Reductive Amination | Sodium borohydride, lithium aluminum hydride | Amino group installation or carbonyl reduction |
| Oxidation | Potassium permanganate, chromium trioxide | Formation of oxo derivatives or functional group modification |
| Salt Formation | Hydrochloric acid (HCl) | Formation of hydrochloride salt for compound stability |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR): 1D (^1H, ^13C) and 2D (COSY, HSQC, HMBC) NMR experiments confirm the stereochemistry and connectivity of the bicyclic system.
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF confirm molecular weight and purity.
- Infrared (IR) Spectroscopy: Characteristic amide carbonyl stretches (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) validate diketopiperazine formation.
- Chromatography: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) monitor reaction progress and purity.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Peptide coupling of amino acid derivatives | EDCI/HOBt, chiral amino acids | Linear dipeptide precursor |
| 2 | Intramolecular cyclization (lactamization) | Acidic or thermal conditions | Hexahydropyrrolo[1,2-a]pyrazine core |
| 3 | Amino group introduction | Nucleophilic substitution or reductive amination (NaBH4) | Amino-substituted bicyclic compound |
| 4 | Hydrochloride salt formation | Treatment with HCl in anhydrous solvent | Stable hydrochloride salt form |
| 5 | Purification | Crystallization, chromatography | High purity final product |
Research Findings and Notes
- The stereochemistry at positions 7S and 8aS is critical for the compound’s chemical behavior and biological activity. Controlled synthesis using chiral starting materials or catalysts is essential.
- Continuous flow synthesis has been shown to enhance yield and reproducibility in industrial settings.
- The hydrochloride salt form improves solubility and stability, facilitating downstream applications in medicinal chemistry.
- Oxidation and reduction reactions provide avenues for derivative synthesis, expanding the compound’s utility in research.
Scientific Research Applications
Applications in Scientific Research
The applications of (7S,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride can be categorized into several key areas:
Pharmaceutical Research
This compound is being explored for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, making it a candidate for drug development in treating neurological disorders and other conditions.
Chemical Synthesis
This compound serves as an important building block in organic synthesis. Its unique nitrogen-containing ring structure allows for the creation of complex molecules through various chemical reactions.
Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties. Studies are ongoing to elucidate its mechanism of action and efficacy against specific pathogens or inflammatory responses.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial properties of this compound against several bacterial strains. The results showed significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that it could reduce oxidative stress markers and improve neuronal survival rates under toxic conditions.
Summary Table of Applications
Mechanism of Action
The mechanism of action of (7S,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The pyrrolo[1,2-a]pyrazine-1,4-dione core is conserved across analogs, but substituents at the 3- and 7-positions modulate bioactivity. Key analogs include:
Anticancer Activity
- Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione : Induces apoptosis in HCT116 colon cancer cells via DNA fragmentation (IC₅₀: 12.5 µM) .
- Hexahydro-3-(phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione : Inhibits A549 and HeLa cells by alkylating DNA (IC₅₀: 10.8 µM) .
- Cyclo(L-Pro-L-Phe) : Shows cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 18.3 µM) .
- (7S,8aS)-7-Amino... hydrochloride: Expected to exhibit enhanced cellular uptake due to amino group, though specific data are lacking.
Antimicrobial and Anti-Biofilm Activity
- Hexahydro-3-(phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione: Inhibits Pseudomonas aeruginosa biofilm formation at 50 µg/mL .
- Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione : Disrupts Proteus mirabilis and E. coli biofilms (MIC: 25 µg/mL) .
Antioxidant Activity
Pharmacological Properties
Biological Activity
(7S,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride, with the CAS number 1609388-40-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H11N3O2
- Molecular Weight : 169.181 g/mol
- IUPAC Name : this compound
- Physical Form : Solid
- Purity : Typically around 95% to 97% .
The biological activity of this compound is primarily attributed to its structural similarity to naturally occurring compounds that interact with various biological targets. The compound exhibits potential activity against several pathways involved in cellular signaling and metabolism.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors involved in neurotransmission and other physiological processes.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Below is a summary of key findings:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Research :
- Neuroprotection in Models of Stroke :
- Antimicrobial Efficacy :
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (7S,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride?
The synthesis typically involves cyclization of linear dipeptide precursors under acidic or basic conditions. For example, coupling L-amino acids (e.g., proline and alanine derivatives) using reagents like EDCI/HOBt, followed by intramolecular lactamization. Stereochemical control at the 7S and 8aS positions is achieved via chiral auxiliaries or enantioselective catalysis . Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl in anhydrous solvents.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR): 1D H and C NMR for backbone connectivity, supplemented by 2D experiments (COSY, HSQC, HMBC) to resolve stereochemistry and substituent orientation .
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., CHNO·HCl requires [M+H] = 216.0652) .
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm (amide C=O) and ~3300 cm (N-H stretch) validate diketopiperazine formation .
Q. What in vitro assays are used to screen for antimicrobial activity?
- Minimum Inhibitory Concentration (MIC): Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) pathogens .
- Disk Diffusion: Zone-of-inhibition measurements on agar plates, with comparative analysis against standard antibiotics .
Advanced Research Questions
Q. How can stereochemical purity (7S,8aS configuration) be rigorously validated during synthesis?
- Chiral HPLC: Use of chiral stationary phases (e.g., Chiralpak® IA) with polar organic mobile phases to resolve enantiomers .
- X-ray Crystallography: Single-crystal analysis to confirm absolute configuration, particularly for novel derivatives .
- Circular Dichroism (CD): Comparison of experimental CD spectra with computed spectra for diketopiperazine scaffolds .
Q. What mechanistic insights explain its anti-quorum sensing activity in bacterial biofilms?
- LuxI/LuxR Inhibition: Reporter strains (e.g., Chromobacterium violaceum CV026) quantify violacein production to assess interference with acyl-homoserine lactone (AHL) signaling .
- Gene Expression Profiling: RT-qPCR or RNA-seq to measure downregulation of biofilm-associated genes (e.g., lasI, rhlI in P. aeruginosa) .
- Confocal Microscopy: SYTO9/PI staining to visualize biofilm disruption in real-time .
Q. How can analytical methods (e.g., GC-MS/HPLC) be optimized for quantifying this compound in biological matrices?
- GC-MS Parameters: Use a DB-5MS column (30 m × 0.25 mm, 0.25 µm) with a temperature gradient (50°C to 300°C at 10°C/min) and electron ionization (70 eV) for fragmentation patterns matching NIST library entries .
- HPLC-DAD: C18 column (4.6 × 150 mm, 5 µm), isocratic elution with 0.1% TFA in acetonitrile/water (30:70), and detection at 210 nm for amide bonds .
- Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges to remove interfering biomolecules from cell lysates or fermentation broths .
Q. How do structural modifications (e.g., substituents at position 3) influence bioactivity?
- Structure-Activity Relationship (SAR): Compare MIC values of derivatives (e.g., 3-isobutyl vs. 3-benzyl groups) against microbial panels. For example, 3-isobutyl analogs show stronger anti-E. coli activity (MIC = 8 µg/mL) than 3-benzyl derivatives (MIC = 32 µg/mL) .
- Molecular Docking: Simulate interactions with target enzymes (e.g., P. aeruginosa LasR) to prioritize substituents with optimal hydrophobic/hydrogen-bonding profiles .
Data Contradiction Analysis
Q. How can discrepancies in reported antioxidant vs. antimicrobial activities be reconciled?
- Assay Variability: Antioxidant activity (e.g., DPPH radical scavenging) is concentration-dependent and may dominate at lower doses (IC = 50 µg/mL), while antimicrobial effects require higher concentrations (MIC = 100–200 µg/mL) .
- Strain-Specific Responses: Activity against Streptomyces spp. (antioxidant) vs. Pseudomonas spp. (antimicrobial) reflects divergent molecular targets .
- Redox-Modifying Groups: Substituents like hydroxylbenzyl moieties enhance antioxidant capacity, whereas hydrophobic groups (e.g., isobutyl) favor membrane disruption in pathogens .
Methodological Tables
Table 1. Key Analytical Parameters for GC-MS Characterization
| Parameter | Specification |
|---|---|
| Column | DB-5MS (30 m × 0.25 mm, 0.25 µm) |
| Temperature Program | 50°C (2 min) → 10°C/min → 300°C (10 min) |
| Ionization Mode | Electron Ionization (70 eV) |
| Characteristic Ions | m/z 154 (base peak), 85, 114 (fragmentation) |
Table 2. Bioactivity Profile of Structural Analogs
| Derivative | MIC (µg/mL) | Antioxidant IC (µg/mL) |
|---|---|---|
| 3-Isobutyl | 8 (E. coli) | 75 |
| 3-Benzyl | 32 (P. mirabilis) | 200 |
| Unsubstituted (hexahydro core) | >200 | 50 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
